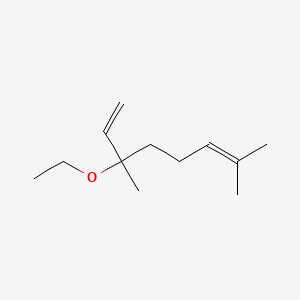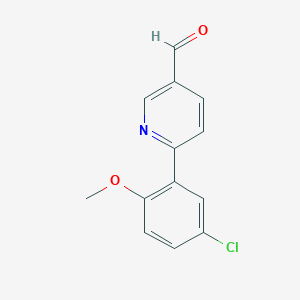![molecular formula C18H17BrN2O3S B12051991 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a phenylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a reaction with methylene chloride in the presence of a base.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable α-haloketone with thiourea.
Coupling Reactions: The benzodioxole and thiazole intermediates can be coupled using a suitable reagent such as a palladium catalyst.
Formation of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction with aniline.
Final Step: The final compound can be obtained by reacting the intermediate with ethanol and hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the phenylimino group, converting it to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Functionalized thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving its molecular targets.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrochloride
- 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol sulfate
Uniqueness
The hydrobromide salt of the compound may exhibit unique solubility, stability, and reactivity compared to its hydrochloride and sulfate counterparts. These differences can influence its applications in various fields, making it a compound of particular interest.
Propriétés
Formule moléculaire |
C18H17BrN2O3S |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
2-[4-(1,3-benzodioxol-5-yl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide |
InChI |
InChI=1S/C18H16N2O3S.BrH/c21-9-8-20-15(13-6-7-16-17(10-13)23-12-22-16)11-24-18(20)19-14-4-2-1-3-5-14;/h1-7,10-11,21H,8-9,12H2;1H |
Clé InChI |
MLGIAFLAUYFVIV-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCO.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)




![N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12051942.png)


![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)

![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
